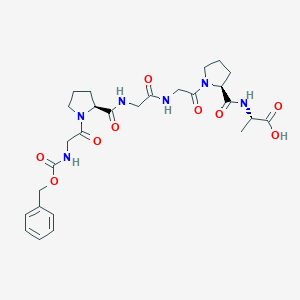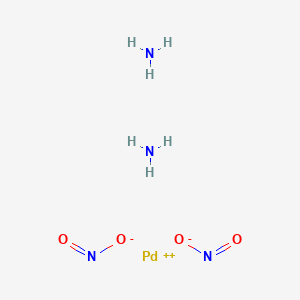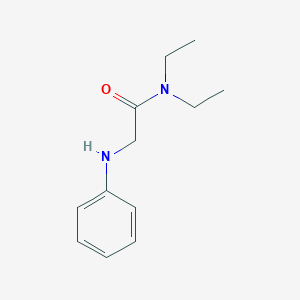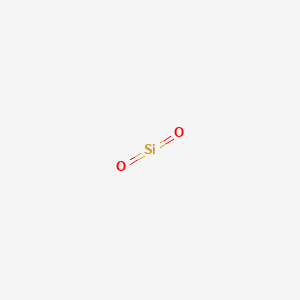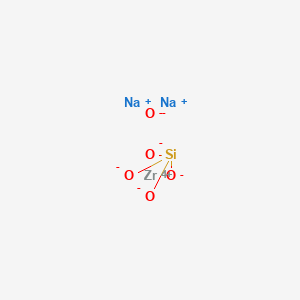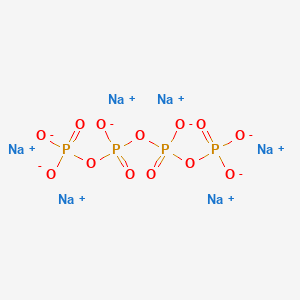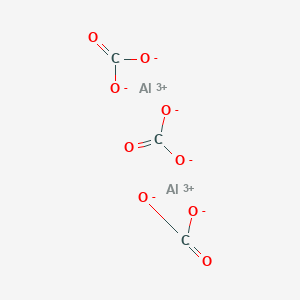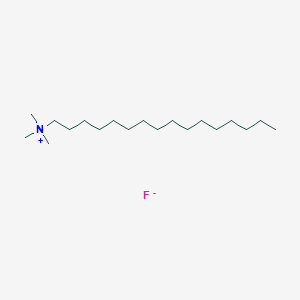
1-Hexadecanaminium, N,N,N-trimethyl-, fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride typically involves the reaction of hexadecylamine with trimethylamine followed by the introduction of a fluoride ion. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Hexadecanaminium, N,N,N-trimethyl-, fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexadecyltrimethylammonium hydroxide and hydrogen fluoride.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hexadecanaminium, N,N,N-trimethyl-, fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with and stabilize various interfaces. In biological systems, it can disrupt cell membranes, leading to cell lysis. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane permeability and integrity .
Comparison with Similar Compounds
1-Hexadecanaminium, N,N,N-trimethyl-, fluoride is similar to other quaternary ammonium compounds such as:
1-Hexadecanaminium, N,N,N-trimethyl-, bromide: This compound has a bromide ion instead of a fluoride ion and is commonly used as a surfactant and antiseptic.
1-Hexadecanaminium, N,N,N-trimethyl-, chloride: Similar in structure but with a chloride ion, it is used in similar applications but may have different solubility and reactivity properties.
Cetyltrimethylammonium bromide (CTAB): Widely used in molecular biology for DNA extraction and purification.
The uniqueness of this compound lies in its specific interactions with fluoride ions, which can impart different chemical and physical properties compared to its bromide and chloride counterparts .
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNUOIONTCOONQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437057 |
Source


|
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-56-3 |
Source


|
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
